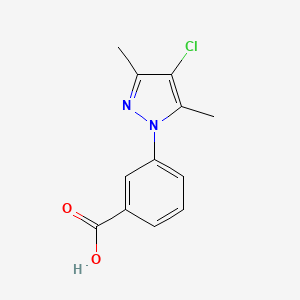

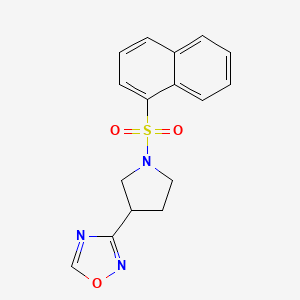

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a research chemical . It is also referred to as 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid .

Synthesis Analysis

The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid has been explored in the preparation of zolazepam. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), was prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .

Molecular Structure Analysis

The molecular formula of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is C8H11ClN2O2 . The molecular weight is 202.64 .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid .

Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is 202.64 . The molecular formula is C8H11ClN2O2 .

Wissenschaftliche Forschungsanwendungen

Optical Nonlinearity Applications

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by spectroscopic methods, demonstrated significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid and ester substituents exhibited maximum nonlinearity, indicating their utility in developing optical materials (Chandrakantha et al., 2013).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as 4-(Antipyrin-4-yliminomethyl)benzoic acid, provided insights into the molecular arrangement, including hydrogen bonding and weak interactions, which are critical for understanding the material's properties and potential applications (Zhang et al., 2002).

Biotransformation Studies

Research on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds. This study highlighted the potential of microbial culture in generating mammalian metabolites of related analogs of gallic acid, which could be significant for pharmacological and toxicological investigations (Hsu et al., 2007).

Liquid Crystalline Applications

The synthesis and characterization of polymerizable benzoic acid derivatives led to the development of liquid crystalline 2:1 complexes exhibiting a smectic A phase. This work opens avenues for exploring the use of such complexes in creating multilayered structures with potential applications in materials science (Kishikawa et al., 2008).

Photocatalytic Activities

The study on the shape-controlled growth of CdS nanocrystals from dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands and their cadmium(II) complexes revealed the nanocrystals' quantum confinement effect and photocatalytic activities. These findings suggest potential applications in environmental remediation and solar energy conversion (Mondal et al., 2015).

Synthesis and Characterization of Complexes

The synthesis and characterization of metallomacrocyclic palladium(II) and platinum(II) complexes with new hybrid pyrazole ligands demonstrated potential applications in coordination chemistry. These complexes offer insights into the design of new materials with specific electronic and structural properties (Guerrero et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPKISAUZCTLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2650628.png)

![N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide](/img/structure/B2650633.png)

![6-Methyl-N-[(4-sulfamoylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2650634.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650635.png)

![Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2650638.png)

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![N-(3-acetylphenyl)-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2650647.png)

![(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650648.png)

![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2650650.png)